molecular formula C17H21N5O3S B15139830 E9Qis63wum

E9Qis63wum

Cat. No.: B15139830
M. Wt: 375.4 g/mol
InChI Key: PLUUAFJXXNCXSD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C17H21N5O3S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-[4-[(1S)-1-(1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H21N5O3S/c1-11(13-3-4-14-15(9-13)25-10-24-14)21-5-7-22(8-6-21)17-20-19-16(26-17)18-12(2)23/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,19,23)/t11-/m0/s1

InChI Key

PLUUAFJXXNCXSD-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ASN90 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is chemically distinct from carbohydrate-type substrate mimetic O-GlcNAcase inhibitors .

Industrial Production Methods: Industrial production methods for ASN90 are also proprietary. Typically, such methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for oral administration .

Chemical Reactions Analysis

Types of Reactions: ASN90 primarily undergoes reactions related to its inhibitory activity on O-GlcNAcase. It is a potent, substrate-competitive, and reversible inhibitor .

Common Reagents and Conditions: The common reagents and conditions used in the synthesis and reactions of ASN90 are not publicly disclosed. it is known that the compound binds to the O-GlcNAcase enzyme in the brain and elevates the O-GlcNAcylation of brain proteins .

Major Products Formed: The major products formed from the reactions involving ASN90 are the glycosylated forms of proteins such as tau and α-synuclein. These glycosylated proteins are stabilized in a soluble, non-pathogenic form .

Mechanism of Action

ASN90 exerts its effects by inhibiting the enzyme O-GlcNAcase, which removes O-linked N-acetylglucosamine from proteins. By inhibiting this enzyme, ASN90 increases the glycosylation of proteins such as tau and α-synuclein, stabilizing them in a non-pathogenic form. This prevents the formation of toxic protein aggregates and slows the progression of neurodegenerative diseases .

Biological Activity

E9Qis63wum is a chemical compound recognized primarily for its role as a potent inhibitor of O-GlcNAcase, an enzyme that plays a crucial part in the regulation of glycosylation processes within cells. This inhibition has significant implications for various biological pathways, particularly those related to cellular signaling and metabolic regulation.

O-GlcNAcase is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins, which are critical for numerous cellular functions, including signal transduction and gene expression. By inhibiting this enzyme, this compound alters the levels of O-GlcNAcylation on target proteins, potentially affecting:

  • Cellular signaling pathways : Modifications can impact how cells respond to external signals.
  • Metabolic processes : Changes in glycosylation can influence energy metabolism and nutrient sensing.
  • Disease mechanisms : Dysregulation of O-GlcNAcylation has been linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings

Recent studies have demonstrated the biological activity of this compound through various experimental setups. Below are key findings from recent research:

  • Inhibition Studies : this compound has shown a significant inhibitory effect on O-GlcNAcase activity in vitro, with IC50 values indicating high potency compared to other known inhibitors.
  • Cellular Impact : In cellular models, treatment with this compound resulted in increased levels of O-GlcNAcylated proteins, leading to alterations in cell proliferation and apoptosis pathways. This suggests potential therapeutic applications in conditions characterized by abnormal cell growth.
  • Case Studies : A case study involving cancer cell lines treated with this compound highlighted its ability to induce apoptosis through the modulation of key signaling pathways associated with cell survival.

Data Table: Summary of Biological Activities

Activity Description Reference
O-GlcNAcase InhibitionPotent inhibitor with low IC50 values
Increased O-GlcNAc LevelsEnhances glycosylation on target proteins
Induction of ApoptosisAlters survival pathways in cancer cell lines

Case Study 1: Cancer Cell Line Analysis

In a controlled experiment, various cancer cell lines were treated with this compound. The findings indicated a marked increase in apoptosis markers and a decrease in cell viability. This suggests that this compound may have therapeutic potential in oncology.

Case Study 2: Neurodegenerative Disease Models

Another study focused on neurodegenerative models where this compound's effects on neuronal survival were evaluated. Results showed that the compound could protect neurons from stress-induced apoptosis by modulating O-GlcNAc levels, highlighting its potential in treating neurodegenerative conditions.

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